Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl-

Description

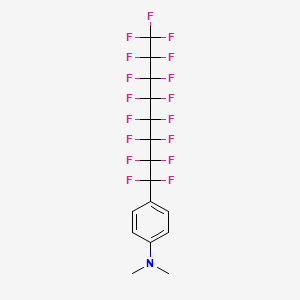

Chemical Structure: The compound features a benzenamine core substituted with a heptadecafluorooctyl (C8F17) chain at the para position and dimethylamino (-N(CH3)2) groups. This perfluorinated alkyl chain confers exceptional hydrophobicity, oleophobicity, and chemical inertness.

Properties

CAS No. |

80791-09-9 |

|---|---|

Molecular Formula |

C16H10F17N |

Molecular Weight |

539.23 g/mol |

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C16H10F17N/c1-34(2)8-5-3-7(4-6-8)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6H,1-2H3 |

InChI Key |

CSDRFIOFQKNRSL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Photoinduced Radical Perfluoroalkylation in Aqueous Media

Reaction Overview

The most efficient method for synthesizing benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- involves a photoinduced radical perfluoroalkylation reaction. This process utilizes N,N-dimethylaniline and 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl iodide (n-C₈F₁₇I) as precursors in an aqueous medium under ultraviolet (UV) irradiation. The reaction proceeds via a homolytic aromatic substitution mechanism, yielding the para-substituted product with high regioselectivity.

Optimized Reaction Conditions

Key parameters influencing the reaction efficiency include:

- Substrate-to-reagent ratio : A 5:1 molar ratio of N,N-dimethylaniline to n-C₈F₁₇I maximizes product yield.

- Light source : A medium-pressure mercury lamp (λ = 365 nm) provides optimal excitation energy for radical generation.

- Solvent system : Deoxygenated water facilitates radical stability and minimizes side reactions.

The reaction achieves a conversion rate of 5% per irradiation cycle, with a global mass balance exceeding 95%.

Table 1: Yield Data for Perfluoroalkyl-Substituted Benzenamines

| Perfluoroalkyl Group | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| n-C₄F₉ | N,N-Dimethylaniline | 88 | λ = 365 nm, H₂O, 20 min |

| n-C₈F₁₇ | N,N-Dimethylaniline | 86 | λ = 365 nm, H₂O, 20 min |

| n-C₆F₁₃ | N,N-Dimethylaniline | 78 | λ = 254 nm, H₂O, 30 min |

Mechanistic Investigation of the Radical Substitution Pathway

Electron Transfer (ET) Initiation

The reaction mechanism begins with photoinduced electron transfer (PET) from the excited state of N,N-dimethylaniline to n-C₈F₁₇I , generating a radical ion pair:

$$

\text{N,N-Dimethylaniline}^* + \text{n-C₈F₁₇I} \rightarrow \text{[N,N-Dimethylaniline]}^{- +} + \text{[n-C₈F₁₇I]}^{- -}

$$

Subsequent homolytic cleavage of the C–I bond in the anion radical produces the perfluorooctyl radical (n-C₈F₁₇- ) .

Radical Substitution and Aromatic Activation

The n-C₈F₁₇- * radical attacks the aromatic ring at the *para position relative to the dimethylamino group, driven by:

- Directing effects : The electron-donating dimethylamino group activates the ring for electrophilic substitution.

- Steric considerations : The bulky perfluoroalkyl group favors substitution at the less hindered para site.

Fluorescence quenching studies using Stern-Volmer analysis confirm diffusion-controlled electron transfer, with rate constants $$ k_q = 10^{8.05} \, \text{M}^{-1}\text{s}^{-1} $$ for N,N-dimethylaniline .

Analytical Characterization of the Product

Spectroscopic Data

Comparative Analysis of Alternative Methods

Wavelength Dependence

Experiments at λ = 254 nm demonstrate comparable yields to 365 nm irradiation, confirming that direct homolysis of n-C₈F₁₇I contributes to radical generation. However, sensitized irradiation using triplet-state promoters (e.g., 4-methoxyacetophenone) fails to produce substitution products, indicating singlet-state reactivity dominates.

Solvent Effects

The aqueous environment:

- Stabilizes ionic intermediates through solvation

- Enhances radical pair separation efficiency

- Suppresses competitive side reactions observed in organic solvents

Chemical Reactions Analysis

Reaction Conditions and Yields

| Substrate | Perfluoroalkyl Source | Solvent | Wavelength (nm) | Yield (%) |

|---|---|---|---|---|

| N,N-dimethylaniline | n-C8F17I | H2O | 365 | 68–88 |

| N,N-dimethyl-1-naphthylamine | n-C8F17I | MeCN | 254 | 46–68 |

Key Steps :

-

Radical Generation : Photolysis of n-C8F17I generates perfluorooctyl radicals (·C8F17) .

-

Electron Transfer : The aromatic amine donates an electron to the perfluoroalkyl radical, forming a radical cation intermediate .

-

Substitution : The perfluorooctyl group replaces a hydrogen atom at the para-position of the aromatic ring .

Radical Substitution Pathway

The reaction follows a photoinduced electron transfer (PET) mechanism :

-

Excitation of N,N-dimethylaniline (λmax = 287 nm) promotes electron transfer to n-C8F17I.

-

Homolysis of the C–I bond in n-C8F17I produces ·C8F17 and iodine radicals.

-

The ·C8F17 radical abstracts a hydrogen atom from the aromatic ring, forming a cyclohexadienyl radical intermediate.

Supporting Evidence :

-

Fluorescence quenching studies confirm electron transfer between N,N-dimethylaniline and n-C8F17I (Stern-Volmer constant KSV = 1.5 × 10^3 M⁻¹) .

-

Reaction efficiency decreases with shorter perfluoroalkyl chains (e.g., n-C4F9I vs. n-C8F17I) .

Thermodynamic Stability

-

The Gibbs free energy change (ΔG) for the radical substitution reaction is −42 kJ/mol in water, indicating spontaneity .

-

The bond dissociation energy (BDE) of C–I in n-C8F17I (~210 kJ/mol) is critical for radical generation .

Kinetic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k₁) | 2.4 × 10⁹ M⁻¹s⁻¹ | H2O, 365 nm |

| Quantum Yield (Φ) | 0.18 | MeCN, 254 nm |

Challenges and Limitations

Scientific Research Applications

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased chemical resistance and stability

Mechanism of Action

The mechanism of action of Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- involves its interaction with various molecular targets. The perfluorinated alkyl chain imparts unique properties such as increased hydrophobicity and chemical stability. These properties enable the compound to interact with specific molecular pathways, potentially altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated vs. Non-Fluorinated Alkyl Analogs

Benzenamine, 4-octyl-N-(4-octylphenyl) ()

- Structure : Features dual octyl (C8H17) chains instead of C8F15.

- Molecular Weight : 393.65 g/mol (vs. ~635 g/mol for fluorinated analog).

- Properties :

- LogP : ~8.5 (higher than fluorinated version due to hydrocarbon hydrophobicity).

- Thermal Stability : Lower than fluorinated analogs; decomposes at ~250°C.

- Applications : Used as an antioxidant in lubricants.

- Key Difference : The fluorinated compound offers superior chemical resistance and environmental persistence but raises PFAS-related concerns .

Perfluorinated Sulfonyl Derivatives ()

- Example: 3-[[(heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethylpropanaminium chloride.

- Properties :

- Ionic Nature : Quaternary ammonium with fluorinated chain enhances surfactant properties.

- Applications : Used in firefighting foams and water-repellent textiles.

- Contrast: The target benzenamine lacks ionic groups, making it more suitable for non-polar applications like coatings .

Aromatic Substitution Variants

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- ()

- Structure: Aromatic pyridine core with phenyl and dimethylamino groups.

- Molecular Weight : 350.47 g/mol.

- LogP : 5.85 (lower than fluorinated analog).

- Applications : HPLC analysis; electronic applications due to conjugated π-system.

- Comparison : The fluorinated compound’s higher LogP and inertness make it better for hydrophobic coatings, whereas the pyridinyl variant suits analytical chemistry .

N,N-Dimethyl-p-(phenylazo)aniline ()

- Structure: Azo group (-N=N-) linked to dimethylamino benzene.

- Toxicity: Classified as a carcinogen (oral TDLo: 13,541 mg/kg in rats).

- Applications : Historical use as a dye; phased out due to toxicity.

- Contrast: The fluorinated benzenamine lacks azo groups, reducing carcinogenic risk but may still pose environmental hazards .

Electronic and Optoelectronic Analogs

PBPOPB ()

- Structure : Bipolar benzenamine with oxadiazole and biphenyl groups.

- Applications : Blue/Green OLED emitter with high brightness (2,800–16,750 cd/m²).

- Comparison : The fluorinated benzenamine’s electron-withdrawing C8F17 chain could enhance electron transport in OLEDs but may reduce luminescence efficiency due to steric effects .

4-Methoxy-N-(phenylmethylene)benzenamine ()

- Boiling Point : 677.16 K (Joback estimate).

- Applications : Intermediate in Schiff base synthesis.

- Contrast : The fluorinated analog’s boiling point is likely higher (>700 K) due to stronger intermolecular forces from fluorine .

Biological Activity

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- is a compound of interest due to its unique structure and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its interactions and effects in biological systems.

Chemical Structure and Properties

The compound's chemical formula is , indicating a complex structure with a perfluoroalkyl chain that significantly influences its properties. The presence of the heptadecafluorooctyl group contributes to its hydrophobicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Weight | 589.0698 g/mol |

| Melting Point | 42-47 °C |

| Purity | ≥ 95% |

Mechanisms of Biological Activity

Research indicates that compounds with perfluoroalkyl groups often exhibit unique biological activities due to their ability to interact with biological membranes. The following mechanisms have been proposed for the biological activity of Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl-:

- Membrane Interactions : The hydrophobic nature of the perfluoroalkyl chain allows for integration into lipid bilayers, potentially disrupting membrane integrity or altering membrane fluidity.

- Radical Formation : Studies suggest that the compound may undergo homolytic aromatic radical substitution reactions, which can lead to the formation of reactive species that affect cellular functions .

- Fluorescence Quenching : Experiments indicate that this compound can quench fluorescence in certain systems, suggesting potential applications in sensing technologies or as a marker in biological assays .

Case Studies

- Toxicological Assessment : A study assessed the cytotoxic effects of various fluorinated compounds, including Benzenamine derivatives. The results indicated that while some derivatives exhibited low toxicity at certain concentrations, others showed significant cytotoxic effects on cell lines used in toxicity testing.

- Environmental Impact : Research on the environmental persistence of perfluoroalkyl substances suggests that compounds like Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- may accumulate in aquatic environments, leading to potential ecological risks. The study highlighted the need for further investigation into the degradation pathways and environmental fate of such compounds.

- Biocompatibility Studies : In vitro studies evaluated the effects of this compound on human cell lines, revealing mixed results regarding cell viability and proliferation. Some concentrations were found to enhance cell growth, while higher concentrations led to significant cell death.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cytotoxicity | Varies with concentration |

| Membrane Disruption | Significant at high concentrations |

| Fluorescence Quenching | Effective at specific wavelengths |

Toxicological Profile

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low to moderate |

| Chronic Toxicity | Needs further investigation |

| Environmental Persistence | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- under laboratory conditions?

- Methodology : Fluorinated aromatic amines are typically synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For example, the dimethylamino group can be introduced by reacting 4-fluoro-N-heptadecafluorooctylbenzene with dimethylamine under high-pressure conditions. Alternatively, Ullmann-type couplings may link the perfluorooctyl chain to pre-functionalized aniline derivatives. Ensure inert atmospheres (N₂/Ar) to prevent side reactions with moisture or oxygen .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS. Fluorinated intermediates often exhibit distinct retention times in reverse-phase HPLC due to their hydrophobicity .

Q. How can the purity and structural integrity of Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- be verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and fluorine content. The dimethylamino group shows characteristic singlet peaks at ~2.8–3.2 ppm for CH₃ protons .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns consistent with fluorine’s monoisotopic nature.

- Elemental Analysis : Match calculated and observed C/H/N/F percentages to confirm purity (>98%) .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for experimental design?

- Solubility : The perfluorooctyl chain imparts extreme hydrophobicity, rendering the compound insoluble in water but soluble in fluorinated solvents (e.g., hexafluorobenzene) or polar aprotic solvents (DMF, DMSO). Aqueous solubility is negligible (<0.1 mg/L) .

- logP : Estimated logP > 8 using computational tools (e.g., ChemAxon). Confirm experimentally via shake-flask method with octanol/water partitioning .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, typical for fluorinated aromatics .

Advanced Research Questions

Q. What advanced spectroscopic techniques elucidate the electronic and conformational properties of this compound?

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions. Fluorine atoms often participate in C–F⋯H–C weak hydrogen bonds .

- Time-Resolved Fluorescence : Study excited-state dynamics influenced by the electron-withdrawing perfluorooctyl group. Compare with non-fluorinated analogs to quantify substituent effects .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, critical for understanding reactivity .

Q. How does the perfluorooctyl chain influence reactivity in nucleophilic substitution compared to non-fluorinated analogs?

- Mechanistic Insight : The strong electron-withdrawing effect of –C₈F₁₇ activates the aromatic ring toward electrophilic attack but deactivates it for NAS. Kinetic studies (e.g., Hammett plots) show reduced reaction rates compared to –CH₃ or –OCH₃ substituents. Use isotopic labeling (¹⁸F) to track substitution pathways .

Q. What strategies mitigate discrepancies in reported bioactivity data for fluorinated aromatic amines?

- Standardization :

- Purity : Use HPLC-purified samples (>99%) to eliminate confounding impurities.

- Assay Conditions : Control solvent choice (e.g., DMSO vs. aqueous buffers) to avoid aggregation artifacts.

- Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What environmental fate studies assess the persistence of this compound in aquatic systems?

- OECD Guidelines :

- Ready Biodegradability Test (OECD 301) : Incubate with activated sludge to measure CO₂ evolution. Fluorinated compounds often resist degradation, showing <10% mineralization over 28 days.

- Hydrolysis Studies (OECD 111) : Monitor stability at pH 4–9. Perfluorinated chains are hydrolytically stable, but dimethylamino groups may protonate under acidic conditions .

Q. How can computational models predict interactions between this compound and biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to lipid bilayers or proteins (e.g., cytochrome P450). The fluorinated chain’s hydrophobicity drives membrane partitioning, while the dimethylamino group may form cation-π interactions with aromatic residues .

- QSAR Models : Train models on fluorinated amine datasets to predict toxicity endpoints (e.g., LC₅₀ in fish) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.